molecular formula C15H16ClNO3 B14980804 7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide

Cat. No.: B14980804
M. Wt: 293.74 g/mol
InChI Key: XYYDTWWYFCEKSQ-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate halogenated compound.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorine gas and methanol, respectively.

    N-Propylation: The N-propyl group can be introduced via an alkylation reaction using propyl halides under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-9-methoxy-1-benzoxepine-4-carboxamide: Lacks the N-propyl group, which may affect its biological activity and chemical properties.

    9-methoxy-N-propyl-1-benzoxepine-4-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.

    7-chloro-N-propyl-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and N-propyl groups may enhance its reactivity, solubility, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

7-chloro-9-methoxy-N-propyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C15H16ClNO3/c1-3-5-17-15(18)10-4-6-20-14-11(7-10)8-12(16)9-13(14)19-2/h4,6-9H,3,5H2,1-2H3,(H,17,18)

InChI Key

XYYDTWWYFCEKSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC2=C(C(=CC(=C2)Cl)OC)OC=C1

Origin of Product

United States

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